molecular formula C15H14F3N3O3 B12446308 N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B12446308
M. Wt: 341.28 g/mol
InChI Key: HHBQTVRETPKLOZ-UHFFFAOYSA-N
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Description

N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to the pyrimidine ring, along with a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative.

    Incorporation of the Glycine Moiety: The glycine moiety is introduced through an amide coupling reaction using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

    Modulate Signaling Pathways: It can affect cellular signaling pathways, such as the NF-kB inflammatory pathway, by interacting with key proteins involved in these pathways.

    Induce Cellular Responses: It can induce cellular responses such as apoptosis or cell cycle arrest by affecting the expression of specific genes and proteins.

Comparison with Similar Compounds

N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine can be compared with other similar compounds, such as:

    N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine: Similar structure but with a different position of the methoxy group.

    N-[6-(2-Methoxyphenyl)-4-(methyl)pyrimidin-2-yl]-N-methylglycine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-ethylglycine: Similar structure but with an ethyl group instead of a methyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H14F3N3O3

Molecular Weight

341.28 g/mol

IUPAC Name

2-[[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C15H14F3N3O3/c1-21(8-13(22)23)14-19-10(7-12(20-14)15(16,17)18)9-5-3-4-6-11(9)24-2/h3-7H,8H2,1-2H3,(H,22,23)

InChI Key

HHBQTVRETPKLOZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC

Origin of Product

United States

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